molecular formula C23H30O3 B13411268 Estrone THP Ether

Estrone THP Ether

Cat. No.: B13411268
M. Wt: 354.5 g/mol
InChI Key: QOSNUXWKMAFZHA-TYZGACFUSA-N
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Description

Estrone THP Ether is a derivative of estrone, a naturally occurring estrogen hormone. Estrone is one of the three major estrogens produced by the human body, primarily in the ovaries, placenta, and adipose tissue. The addition of a tetrahydropyranyl (THP) ether group to estrone serves as a protective group, enhancing its stability and making it more suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estrone THP Ether typically involves the protection of the hydroxyl group of estrone using dihydropyran (DHP) in the presence of an acid catalyst. The reaction proceeds under mild acidic conditions to form the THP ether. Common catalysts include pyridinium p-toluenesulfonate (PPTS) or silica-supported perchloric acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign catalysts, such as bismuth triflate, is preferred for large-scale production due to their non-toxic nature and high efficiency .

Chemical Reactions Analysis

Types of Reactions: Estrone THP Ether undergoes various chemical reactions, including:

    Oxidation: The THP group can be oxidized under specific conditions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can remove the THP group, regenerating the original hydroxyl group of estrone.

    Substitution: The THP group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone ketones, while reduction will regenerate the original estrone molecule .

Scientific Research Applications

Estrone THP Ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Estrone THP Ether involves its conversion back to estrone through the removal of the THP group. Estrone then exerts its effects by binding to estrogen receptors in target tissues, such as the ovaries, uterus, and breast. This binding activates the estrogen receptors, leading to changes in gene expression and subsequent physiological responses .

Comparison with Similar Compounds

    Estradiol THP Ether: Another estrogen derivative with a THP protective group, used similarly in organic synthesis and research.

    Estriol THP Ether: A derivative of estriol, another major estrogen, with applications in hormone research and therapy.

Uniqueness: Estrone THP Ether is unique due to its specific structure and the stability conferred by the THP group. This stability allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-3-(oxan-2-yloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C23H30O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-20,22H,2-5,7,9-13H2,1H3/t18-,19-,20+,22?,23+/m1/s1

InChI Key

QOSNUXWKMAFZHA-TYZGACFUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5

Origin of Product

United States

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